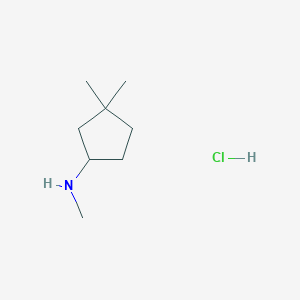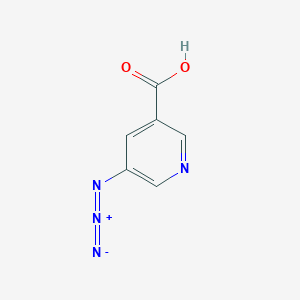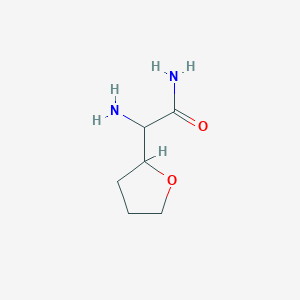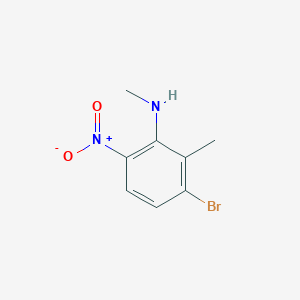![molecular formula C10H16ClN3O B1382247 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2060005-01-6](/img/structure/B1382247.png)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
The compound is a derivative of 1,2,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, oxadiazoles can be synthesized from carboxylic acids . The process involves the formation of 1,2-diacyl hydrazines or N-acyl hydrazones, which then undergo dehydrative or oxidative methods to form the oxadiazole .
Scientific Research Applications
Muscarinic Receptor Ligands
- Research has explored derivatives of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane as potential muscarinic agonists. These compounds were evaluated for their selectivity for muscarinic receptor subtypes using radioligand binding affinities in rat heart, brain, and cell membrane preparations. It was found that these ligands did not discriminate between the subtypes of muscarinic receptors, suggesting a broad spectrum of activity (Triggle et al., 1992).
Alzheimer's Disease Research
- In the quest for effective drugs against Alzheimer's disease, a series of aromatic compounds incorporating a characteristic cyclic amine, 1-azabicyclo[3.3.0]octane ring, were synthesized and pharmacologically evaluated. Among these, 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole demonstrated significant M1 selectivity (Suzuki et al., 1999).
Synthesis for Metabolic and Bioavailability Studies
- The compound has been used in the synthesis of deuterium-labelled analogues for novel antidiarrhoeal agents. These analogues were created for metabolism and bioavailability studies, highlighting the compound's role in developing pharmaceutical agents (Buckley et al., 1979).
Tropane Alkaloid Synthesis
- The compound has been studied for its potential in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This research is significant for the divergent conversion to a variety of natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Nematicidal Activity Research
- Novel compounds derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides, which include structures based on 8-azabicyclo[3.2.1]octane, were synthesized and evaluated for their nematicidal activity against pinewood and root-knot nematodes. This shows the compound's potential application in agriculture and pest control (Xu et al., 2021).
properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-6-11-10(13-14-6)7-4-8-2-3-9(5-7)12-8;/h7-9,12H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQGRPJEVNJPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CC3CCC(C2)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)



![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)



